Tert-butyl 5-oxo-1,6-diazaspiro[3.5]nonane-1-carboxylate
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Overview
Description
Tert-butyl 5-oxo-1,6-diazaspiro[35]nonane-1-carboxylate is a chemical compound that belongs to the class of spiro compounds These compounds are characterized by a unique structure where two rings are connected through a single atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 5-oxo-1,6-diazaspiro[3.5]nonane-1-carboxylate typically involves the reaction of tert-butyl 1,6-diazaspiro[3.5]nonane-1-carboxylate with an oxidizing agent to introduce the oxo group at the 5-position. The reaction conditions often include the use of solvents like dichloromethane and catalysts such as palladium on carbon. The reaction is usually carried out at room temperature to ensure the stability of the product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentration can lead to a more scalable and cost-effective production method .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 5-oxo-1,6-diazaspiro[3.5]nonane-1-carboxylate can undergo various types of chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The compound can participate in nucleophilic substitution reactions, where the tert-butyl group can be replaced by other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like amines and alcohols can be used under basic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can lead to a variety of derivatives with different functional groups .
Scientific Research Applications
Tert-butyl 5-oxo-1,6-diazaspiro[3.5]nonane-1-carboxylate has several applications in scientific research:
Medicinal Chemistry: The compound is used as a building block in the synthesis of pharmaceutical agents, particularly those targeting neurological disorders.
Organic Synthesis: It serves as an intermediate in the synthesis of complex organic molecules.
Material Science: The compound is explored for its potential use in the development of new materials with unique properties.
Mechanism of Action
The mechanism by which tert-butyl 5-oxo-1,6-diazaspiro[3.5]nonane-1-carboxylate exerts its effects involves interactions with specific molecular targets. These targets may include enzymes and receptors involved in various biochemical pathways. The compound’s unique structure allows it to bind selectively to these targets, modulating their activity and leading to desired biological effects .
Comparison with Similar Compounds
Similar Compounds
- Tert-butyl 1,6-diazaspiro[3.5]nonane-1-carboxylate
- Tert-butyl 2,7-diazaspiro[3.5]nonane-7-carboxylate
- Tert-butyl 5-oxo-2,6-diazaspiro[3.5]nonane-2-carboxylate
Uniqueness
Tert-butyl 5-oxo-1,6-diazaspiro[3.5]nonane-1-carboxylate is unique due to the presence of the oxo group at the 5-position, which imparts distinct chemical and biological properties. This structural feature differentiates it from other similar compounds and contributes to its specific applications in research and industry .
Biological Activity
Tert-butyl 5-oxo-1,6-diazaspiro[3.5]nonane-1-carboxylate is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Basic Information
- IUPAC Name : Tert-butyl 1,6-diazaspiro[3.5]nonane-1-carboxylate
- Molecular Formula : C₁₂H₂₂N₂O₂
- Molecular Weight : 226.32 g/mol
- CAS Number : 1251005-45-4
- Purity : Typically ≥ 95% .
Physical Properties
Property | Value |
---|---|
Appearance | White to yellow solid |
Storage Conditions | Keep in dark place, inert atmosphere, 2-8°C |
Solubility | Soluble in organic solvents |
This compound has been shown to interact with various biological targets, particularly those related to inflammatory responses and chemokine receptors. It has demonstrated the ability to modulate the activity of CCR3 and CCR5 , which are chemokine receptors implicated in immune responses and diseases such as HIV/AIDS .
Pharmacological Effects
- Anti-inflammatory Activity : Research indicates that this compound may possess anti-inflammatory properties, making it a candidate for treating conditions characterized by excessive inflammation.
- Immunomodulatory Effects : The compound has been associated with the modulation of immune responses, potentially benefiting conditions like autoimmune diseases.
- Antiviral Potential : Its interaction with chemokine receptors suggests a role in inhibiting viral infections, particularly HIV.
Study on CCR3 and CCR5 Modulation
A study highlighted the compound's ability to inhibit the activation of CCR3 and CCR5. This inhibition could lead to reduced viral entry into host cells, offering a therapeutic avenue for HIV treatment:
- Experiment Design : The compound was tested in vitro using cell lines expressing CCR3 and CCR5.
- Results : Significant downregulation of receptor activity was observed at concentrations as low as 50 µM, demonstrating its potential as an antiviral agent .
Anti-inflammatory Research
Another investigation focused on the anti-inflammatory effects of this compound:
Properties
Molecular Formula |
C12H20N2O3 |
---|---|
Molecular Weight |
240.30 g/mol |
IUPAC Name |
tert-butyl 9-oxo-1,8-diazaspiro[3.5]nonane-1-carboxylate |
InChI |
InChI=1S/C12H20N2O3/c1-11(2,3)17-10(16)14-8-6-12(14)5-4-7-13-9(12)15/h4-8H2,1-3H3,(H,13,15) |
InChI Key |
AMNDAGRALKCZIZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC12CCCNC2=O |
Origin of Product |
United States |
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